

Confirming the Structure of Didecyltrisulfane: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: Didecyltrisulfane

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This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of **Didecyltrisulfane**. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, researchers can unequivocally confirm the desired trisulfane structure and differentiate it from potential synthetic byproducts such as Didecylmonosulfane and Didecyldisulfane.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for **Didecyltrisulfane** and its common alternatives. These values are predicted based on established principles for analogous long-chain alkyl sulfur compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3)

Compound	Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
Didecyltrisulfane	-CH ₂ -S-S-S-CH ₂ -	2.9 - 3.1	Triplet (t)	4H
	-S-S-S-CH ₂ -CH ₂ -	1.7 - 1.9	Quintet (quin)	4H
	-(CH ₂) ₇ -	1.2 - 1.5	Multiplet (m)	28H
	-CH ₃	0.8 - 0.9	Triplet (t)	6H
Didecyldisulfane	-CH ₂ -S-S-CH ₂ -	2.6 - 2.8	Triplet (t)	4H
	-S-S-CH ₂ -CH ₂ -	1.6 - 1.8	Quintet (quin)	4H
	-(CH ₂) ₇ -	1.2 - 1.5	Multiplet (m)	28H
	-CH ₃	0.8 - 0.9	Triplet (t)	6H
Didecylmonosulfane	-CH ₂ -S-CH ₂ -	2.4 - 2.6	Triplet (t)	4H
	-S-CH ₂ -CH ₂ -	1.5 - 1.7	Quintet (quin)	4H
	-(CH ₂) ₇ -	1.2 - 1.5	Multiplet (m)	28H
	-CH ₃	0.8 - 0.9	Triplet (t)	6H

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound	Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Didecyltrisulfane	-CH ₂ -S-S-S-CH ₂ -	40 - 45
-S-S-S-CH ₂ -CH ₂ -	30 - 35	
-(CH ₂) ₇ -	22 - 32	
-CH ₃	~14	
Didecyldisulfane	-CH ₂ -S-S-CH ₂ -	38 - 42
-S-S-CH ₂ -CH ₂ -	30 - 35	
-(CH ₂) ₇ -	22 - 32	
-CH ₃	~14	
Didecylmonosulfane	-CH ₂ -S-CH ₂ -	33 - 37
-S-CH ₂ -CH ₂ -	30 - 35	
-(CH ₂) ₇ -	22 - 32	
-CH ₃	~14	

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted Key Fragments (m/z)
Didecyltrisulfane	C ₂₀ H ₄₂ S ₃	378.75	378 [M] ⁺ , 205 [C ₁₀ H ₂₁ S ₂] ⁺ , 173 [C ₁₀ H ₂₁ S] ⁺ , 141 [C ₁₀ H ₂₁] ⁺
Didecyldisulfane	C ₂₀ H ₄₂ S ₂	346.69	346 [M] ⁺ , 173 [C ₁₀ H ₂₁ S] ⁺ , 141 [C ₁₀ H ₂₁] ⁺
Didecylmonosulfane	C ₂₀ H ₄₂ S	314.62	314 [M] ⁺ , 173 [C ₁₀ H ₂₁ S] ⁺ , 141 [C ₁₀ H ₂₁] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Compound	Functional Group	Predicted Absorption Range (cm ⁻¹)
Didecyltrisulfane	C-H stretch (alkyl)	2850 - 2960
	C-H bend (alkyl)	1375 - 1470
	S-S stretch	480 - 520
Didecyldisulfane	C-H stretch (alkyl)	2850 - 2960
	C-H bend (alkyl)	1375 - 1470
	S-S stretch	500 - 540
Didecylmonosulfane	C-H stretch (alkyl)	2850 - 2960
	C-H bend (alkyl)	1375 - 1470
	C-S stretch	600 - 700

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 16 ppm.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 240 ppm.
 - Process the data with a line broadening of 1.0 Hz.

2. Mass Spectrometry (MS)

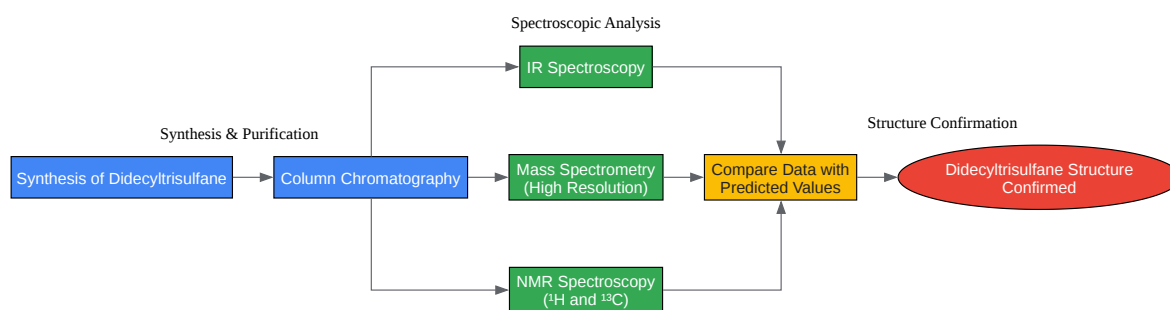
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.
- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.
- Acquisition Parameters:
 - Electron energy: 70 eV.
 - Scan range: m/z 50-500.

- Acquire data in high-resolution mode to enable accurate mass measurements for molecular formula determination.

3. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: Cast a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
- Acquisition:
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .
 - Perform background subtraction using a clean salt plate.
 - Average 16-32 scans for a good signal-to-noise ratio.

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of **Didecyltrisulfane**.

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